molecular formula C10H7BrFNO B1448848 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole CAS No. 2098091-29-1

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole

Cat. No.: B1448848
CAS No.: 2098091-29-1
M. Wt: 256.07 g/mol
InChI Key: NAHUJHSAFFLYNX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl and fluorophenyl groups imparts unique chemical properties to the oxazole ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or a building block in the study of biological systems and molecular interactions.

    Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of oxazole derivatives with additional functional groups like hydroxyl or carbonyl groups.

    Reduction: Formation of dehalogenated oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites in biological molecules. The fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-(2-fluorophenyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-2-(4-fluorophenyl)oxazole: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    5-(Bromomethyl)-2-phenyl-oxazole: Similar structure but without the fluorine atom on the phenyl ring.

Uniqueness

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole is unique due to the specific combination of the bromomethyl and 2-fluorophenyl groups. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHUJHSAFFLYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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